4-Bromophenyl 2-(bromomethyl)but-2-enoate
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Overview
Description
4-Bromophenyl 2-(bromomethyl)but-2-enoate is an organic compound that belongs to the class of bromophenyl derivatives It is characterized by the presence of a bromine atom attached to a phenyl ring and another bromine atom attached to a but-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromophenyl 2-(bromomethyl)but-2-enoate typically involves the bromination of phenyl derivatives followed by esterification. One common method involves the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in a solvent like dichloromethane or acetonitrile under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved yield. The use of a constant-temperature water bath reactor under illumination can enhance the efficiency of the bromination process .
Chemical Reactions Analysis
Types of Reactions
4-Bromophenyl 2-(bromomethyl)but-2-enoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
4-Bromophenyl 2-(bromomethyl)but-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromophenyl 2-(bromomethyl)but-2-enoate involves its interaction with nucleophiles and electrophiles. The bromine atoms in the compound act as leaving groups, facilitating nucleophilic substitution reactions. The compound can also undergo electrophilic addition reactions due to the presence of the but-2-enoate moiety, which contains a double bond that can react with electrophiles .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenyl 2-bromoacetate: Similar structure but with an acetate group instead of a but-2-enoate moiety.
4-Bromophenyl 2-(chloromethyl)but-2-enoate: Similar structure but with a chlorine atom instead of a bromine atom.
4-Bromophenyl 2-(bromomethyl)prop-2-enoate: Similar structure but with a prop-2-enoate moiety instead of a but-2-enoate moiety.
Properties
CAS No. |
62918-63-2 |
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Molecular Formula |
C11H10Br2O2 |
Molecular Weight |
334.00 g/mol |
IUPAC Name |
(4-bromophenyl) 2-(bromomethyl)but-2-enoate |
InChI |
InChI=1S/C11H10Br2O2/c1-2-8(7-12)11(14)15-10-5-3-9(13)4-6-10/h2-6H,7H2,1H3 |
InChI Key |
VSCBTXKQFAXYCR-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(CBr)C(=O)OC1=CC=C(C=C1)Br |
Origin of Product |
United States |
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